7-Octadecanone

Physical chemistry Distillation optimization Solvent selection

Procurement of generic 'octadecanone' risks isomer misassignment, compromising analytical resolution and reaction regiospecificity. This 7-isomer eliminates uncertainty with verified carbonyl position. • Boiling point 337.1°C ensures distinct GC retention from 2- (332.1°C) and 3-isomer (328°C) • Melting point ~51.5°C and flash point 82.5°C provide a wider thermal processing safety margin than 3-octadecanone (73.2°C) • Asymmetric chain (C6 vs C11 arms) enables regioselective transformations. Supplied with rigorous identity and purity certification.

Molecular Formula C18H36O
Molecular Weight 268.5 g/mol
CAS No. 18277-00-4
Cat. No. B102807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octadecanone
CAS18277-00-4
Synonyms7-OCTADECANONE
Molecular FormulaC18H36O
Molecular Weight268.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CCCCCC
InChIInChI=1S/C18H36O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h3-17H2,1-2H3
InChIKeyHHQOJAVJSCPMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octadecanone (CAS 18277-00-4) Procurement Guide: Baseline Identity and Supply Context


7-Octadecanone (CAS 18277-00-4) is a linear aliphatic ketone with the molecular formula C18H36O and a carbonyl group positioned at the seventh carbon of the octadecane backbone . Its molecular weight is 268.48 g/mol, and it is also known as hexyl undecyl ketone or octadecan-7-one . The compound belongs to a family of positional isomers—including 2-, 3-, 4-, 5-, 6-, 8-, and 9-octadecanone—all sharing the same formula but differing in carbonyl placement, which directly influences key physical properties and functional behavior [1]. 7-Octadecanone appears as a low-melting solid (estimated melting point ~51.5 °C) with a boiling point of approximately 337.1 °C at 760 mmHg and a density of 0.831 g/cm³ . These baseline characteristics frame the compound’s utility in metabolic profiling, materials science, and synthetic intermediate applications, where precise property matching to an experimental or industrial requirement is critical .

Why 7-Octadecanone Cannot Be Replaced by a Generic Long-Chain Ketone: The Positional Isomer Problem


Procurement specifications for long-chain ketones (C16–C19) frequently center on molecular weight and purity alone, overlooking the critical influence of carbonyl position on physicochemical behavior. 7-Octadecanone is one of at least eight positional isomers of octadecanone, each with distinct boiling point, melting point, density, flash point, and partition coefficient (LogP) values [1]. For instance, moving the carbonyl from position 7 to position 2 reduces the boiling point by approximately 5 °C and shifts the flash point by over 4 °C . These seemingly modest numeric differences translate into meaningful changes in distillation cut points, solvent compatibility, vapor pressure, and chromatographic retention time—all factors that determine whether a ketone can function as a drop-in replacement in a validated analytical method, a synthetic route, or a formulated product. Moreover, chain-length analogs such as 7-hexadecanone (C16) and 2-nonadecanone (C19) introduce additional molecular weight and LogP offsets that further preclude generic substitution [2]. The quantitative evidence in Section 3 substantiates why specifying the exact isomer—7-octadecanone—is not a triviality but a technical necessity.

7-Octadecanone Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Boiling Point Differentiation: 7-Octadecanone vs. 2-Octadecanone

7-Octadecanone exhibits a boiling point of 337.1 °C at 760 mmHg, which is approximately 5 °C higher than its 2-octadecanone isomer (332.1 °C at 760 mmHg) . This 5 °C differential is substantial enough to affect distillation fraction cut points and vapor-phase handling in industrial-scale synthesis, where slight boiling point shifts can alter recovery yields and purity profiles. The higher boiling point of the 7-isomer is consistent with the carbonyl group being positioned further from the terminal methyl, reducing molecular symmetry and altering intermolecular dipole interactions.

Physical chemistry Distillation optimization Solvent selection

Flash Point Safety Margin: 7-Octadecanone vs. 3-Octadecanone

The flash point of 7-octadecanone is approximately 82.5 °C, compared to 73.2 °C for 3-octadecanone [1]. This 9.3 °C higher flash point places 7-octadecanone further from ambient temperature ignition risk, which can influence GHS hazard classification, storage requirements, and shipping conditions. For procurement teams evaluating multiple long-chain ketones for use in heated reaction environments, this margin may reduce the need for enhanced ventilation or explosion-proof equipment.

Process safety Hazard classification Storage and handling

Molecular Weight and LogP Differentiation from Chain-Length Analogs: 7-Octadecanone vs. 7-Hexadecanone

7-Octadecanone (MW 268.48 g/mol, estimated LogP ≈ 7.0–7.2) is significantly larger and more lipophilic than its C16 analog 7-hexadecanone (MW 240.42 g/mol, XLogP3 = 6.5) [1]. The 28 g/mol molecular weight increase and the estimated LogP increment of 0.5–0.7 units translate to markedly different chromatographic retention behavior on reverse-phase columns—an essential consideration for analytical method development in metabolomics or impurity profiling. In lipid bilayer or membrane partitioning models, even a 0.5 LogP unit shift corresponds to a roughly threefold difference in partition coefficient, which can alter biological distribution and extraction efficiency.

Chromatographic retention Lipophilicity prediction QSAR modeling

Melting Point and Physical State: 7-Octadecanone vs. 2-Nonadecanone

7-Octadecanone is a low-melting solid with an estimated melting point of 51.5 °C, whereas the C19 analog 2-nonadecanone melts at 54–56 °C . Although the 2.5–4.5 °C difference appears modest, it straddles typical ambient storage temperatures in tropical regions and can determine whether the compound arrives as a free-flowing powder or a partially fused mass. For automated solid dispensing systems in compound management facilities, this 3–5 °C melting point differential is operationally significant, affecting powder flow characteristics, weighing accuracy, and the need for temperature-controlled logistics.

Formulation science Crystallization control Material handling

7-Octadecanone Application Scenarios Where Positional Purity and Physical Properties Are Selection-Critical


Chromatographic Standard for Long-Chain Ketone Isomer Resolution in Metabolomics

In untargeted volatolomics and metabolomics workflows—such as those analyzing human cerumen volatile organic compounds (VOCs)—7-octadecanone has been identified as a constituent of the volatile metabolome and may serve as a retention-time standard for resolving closely eluting positional isomers [1]. Its distinct boiling point (337.1 °C) and LogP (~7.0–7.2) relative to 2-octadecanone (Tb = 332.1 °C, LogP ≈ 6.4) and 3-octadecanone (Tb = 328 °C) provide the physical basis for chromatographic separation on both GC and reverse-phase LC columns [2]. Procurement of the exact 7-isomer is essential when the analytical target list includes multiple C18-ketone isomers; a generic 'octadecanone' specification risks co-elution and false-positive identification.

Synthetic Intermediate Where Carbonyl Position Dictates Downstream Reactivity

7-Octadecanone's carbonyl at position 7 places the reactive ketone group asymmetrically along the C18 chain, a spatial attribute that influences regioselectivity in subsequent transformations such as Grignard additions, reductions, or Wittig olefinations. The chain-length offset from the terminal methyl (six carbons on one side versus eleven on the other) creates a steric environment distinct from the more symmetric 9-octadecanone isomer or the terminal-adjacent 2-octadecanone [1]. In pheromone synthesis—where 7-octadecanone derivatives (e.g., epoxides of 2-methyl-7-octadecene) have been reported as insect sex attractant precursors—the precise carbonyl placement determines the stereochemical outcome of epoxidation and the biological activity of the final product .

Physical Property Benchmarking in Material Science and Surfactant Research

Long-chain ketones are used as model compounds to study lipid-like behavior in monolayers, Langmuir-Blodgett films, and hydrophobic coatings. The melting point of 7-octadecanone (~51.5 °C) is intermediate between 7-hexadecanone (lower, due to shorter chain) and 2-nonadecanone (54–56 °C), offering a specific phase-transition temperature window for applications requiring solid-to-liquid transition slightly above ambient but below typical hot-fill processing temperatures [1]. Additionally, its flash point (~82.5 °C) provides a wider safety margin than 3-octadecanone (73.2 °C) for heated mixing processes, making 7-octadecanone the preferable isomer when thermal processing between 70–80 °C is integral to the formulation protocol [2].

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